N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-Benzyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS: 613657-89-9) is a sulfonamide derivative with the molecular formula C₁₄H₁₂F₃NO₂S and a molar mass of 315.31 g/mol . Its structure features a benzene sulfonamide core substituted with a benzyl group at the nitrogen atom and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. Key physicochemical properties include a predicted density of 1.346 g/cm³, boiling point of 414.6°C, and a pKa of 10.37 . The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds relevant in medicinal and agrochemical research.
Properties
IUPAC Name |
N-benzyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)12-7-4-8-13(9-12)21(19,20)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPMXBJOWBNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Sulfonamide Functionalization via Nucleophilic Substitution
The sulfonamide group undergoes nucleophilic substitution under controlled conditions. For example:
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Benzylation reactions : The sulfonamide nitrogen reacts with benzyl halides in the presence of bases like triethylamine to form N-alkylated derivatives .
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Cross-coupling intermediates : The sulfonamide moiety participates in Suzuki-Miyaura reactions when converted to boronic esters, enabling biaryl synthesis (e.g., coupling with pyridazinyl boronic acids) .
Table 1: Reaction Conditions for Nucleophilic Substitution
| Substrate | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| Sulfonyl chloride precursor | Benzylamine, DIPEA, CH₂Cl₂, RT | 90% | |
| N-alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 85% |
Oxidation and Reduction Pathways
The trifluoromethylbenzene ring influences redox behavior:
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Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the benzylic position oxidizes to ketones, though the trifluoromethyl group remains intact.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings selectively without affecting the sulfonamide group.
Multicomponent Reactions (MCRs)
The compound participates in radical-mediated MCRs for heterocycle synthesis:
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Radical cyclization : Reacts with alkenes and silane nucleophiles (e.g., TMSCN) under In(OTf)₃ catalysis to form tetrahydropyridines (THPs) .
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Diastereoselectivity : Reactions with chiral auxiliaries yield products with up to 10:1 d.r. .
Table 2: MCR Outcomes with Varied Nucleophiles
| Nucleophile | Product Structure | Yield (%) |
|---|---|---|
| TMSCN | C5-CN-substituted THP | 72 |
| TMSN₃ | C5-N₃-substituted THP | 68 |
| AgSCF₃ | C5-SCF₃-substituted THP | 65 |
Catalytic Cross-Coupling
The benzene ring engages in palladium-catalyzed couplings:
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Buchwald-Hartwig amination : Forms aryl amines using Pd(OAc)₂/XantPhos .
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C–H functionalization : Directed by the sulfonamide group, enabling regioselective halogenation .
Acid/Base-Mediated Transformations
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Hydrolysis : Under acidic conditions (HCl/EtOH), the sulfonamide converts to sulfonic acid, though the trifluoromethyl group resists cleavage .
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Deprotection : BBr₃ demethylates methoxy-substituted derivatives without degrading the core structure .
Stereochemical Modifications
Silver-catalyzed reactions with N-triftosylhydrazones yield cyclopropanes with high diastereoselectivity (d.r. >10:1) . This highlights the compound’s utility in stereoselective synthesis.
Key Limitations
Scientific Research Applications
Biological Activities
Antibacterial Properties :
N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are known for their antibacterial properties. They function by inhibiting bacterial growth through interference with folic acid synthesis, a vital process for bacterial survival. The presence of the trifluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a promising candidate for drug development targeting bacterial infections.
Anticancer Activity :
Recent studies have indicated that sulfonamide derivatives may exhibit anticancer properties. For example, compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation in various tumor types. The trifluoromethyl group is believed to play a critical role in enhancing the compound's interaction with biological targets involved in cancer progression .
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds. Below is a comparative analysis table:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-benzyl-4-fluorobenzenesulfonamide | Contains a fluorobenzene instead of trifluoromethyl | Less lipophilic than its trifluoromethyl counterpart |
| N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide | Methyl group instead of benzyl | Potentially different pharmacological profile |
| 4-(trifluoromethyl)benzenesulfonamide | Lacks the benzyl substituent | Simpler structure, possibly less complex interactions |
This table illustrates how variations in substituents can significantly affect biological activity and chemical reactivity, highlighting the distinctive attributes of this compound.
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of sulfonamide derivatives, including this compound. For instance:
- One study demonstrated that sulfonamides with trifluoromethyl groups exhibited enhanced potency against specific cancer cell lines compared to their non-trifluoromethyl counterparts. The study found that these compounds could inhibit cell growth effectively at low concentrations .
- Another research highlighted the importance of structure-activity relationships in developing new sulfonamide-based drugs. It was observed that modifications at specific positions on the benzene ring could lead to significant changes in biological activity, emphasizing the need for careful design in drug development .
Mechanism of Action
The mechanism of action of N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Structural and Functional Analogues
N1-[4-(2-Aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (75-E10)
- Molecular Formula : C₁₇H₁₃F₃N₄O₂S
- Key Features: Retains the 3-CF₃-substituted benzene sulfonamide core but replaces the benzyl group with a 4-(2-aminopyrimidin-4-yl)phenyl substituent.
- Applications : Acts as a potent activator of glutamate dehydrogenase by abrogating GTP inhibition. At 100 μM, it completely removes GTP inhibition, achieving up to 337% activation in the presence of GTP .
- Differentiation: The aminopyrimidine moiety enhances enzyme binding via hydrogen bonding, a feature absent in the benzyl-substituted target compound.
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)
- Molecular Formula : C₂₄H₂₃N₂O₃S
- Key Features : A tosyl (4-methylbenzenesulfonamide) derivative with a complex indole-acetylphenyl substituent.
- Applications : Synthesized via gold-catalyzed reactions, highlighting its role as a synthetic intermediate. The methyl group reduces electron-withdrawing effects compared to CF₃, lowering pKa (~8–9) and increasing acidity .
- Differentiation : The absence of CF₃ reduces metabolic stability, while the indole group may confer fluorescence or binding properties.
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Molecular Formula: C₁₇H₁₅F₃NO₂
- Key Features : A benzamide (rather than sulfonamide) with a 2-CF₃ substituent and isopropoxyphenyl group.
- Applications : Commercial fungicide targeting succinate dehydrogenase. The amide group offers distinct hydrogen-bonding interactions compared to sulfonamides .
- Differentiation : Benzamides generally exhibit lower acidity (pKa ~12–14) than sulfonamides, affecting solubility and reactivity.
3-(2-Aminoethyl)benzene-1-sulfonamide
- Molecular Formula : C₈H₁₂N₂O₂S
- Key Features: A simpler sulfonamide with an aminoethyl substituent.
- Properties: Lower molar mass (245.20 g/mol) and higher hydrophilicity due to the aminoethyl group, contrasting with the lipophilic benzyl-CF₃ combination in the target compound .
Comparative Data Table
Key Observations
Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability across all compounds. Benzyl vs. Sulfonamide vs. Benzamide: Sulfonamides generally exhibit higher acidity (lower pKa) than benzamides, influencing solubility and reactivity .
Synthetic Accessibility :
- The target compound is commercially available , suggesting straightforward synthesis via benzylamine sulfonylation. In contrast, 75-E10 and 3r require specialized catalytic methods .
Biological Activity :
- Enzyme modulation (75-E10) and fungicidal activity (flutolanil) highlight divergent applications driven by substituent chemistry .
Biological Activity
N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realms of antibacterial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : CHFNOS
- Functional Groups : A benzyl group, a trifluoromethyl group, and a sulfonamide moiety.
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, contributing to its antibacterial properties.
This compound interacts with specific molecular targets, primarily enzymes or receptors. The trifluoromethyl group increases the compound's binding affinity to these targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of inhibiting bacterial growth and cancer cell proliferation .
Antibacterial Activity
Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by blocking folic acid synthesis, which is essential for nucleotide production in bacteria. Studies have shown that this compound exhibits significant antibacterial activity against various strains, making it a candidate for further pharmaceutical development .
Anticancer Activity
Recent research has indicated potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines. The compound's ability to interfere with key signaling pathways involved in cancer progression is under investigation. In vitro studies have reported IC values indicating effective growth inhibition against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of various substituents on the benzene ring and their influence on biological activity:
| Compound Substituent | Biological Activity | IC Value |
|---|---|---|
| Trifluoromethyl | Increased potency | 92.4 µM against 11 cancer cell lines |
| Benzyl Group | Enhanced binding | Not quantified |
| Sulfonamide Moiety | Essential for action | Not quantified |
These findings suggest that modifications to the chemical structure can significantly impact the efficacy and selectivity of this compound as a therapeutic agent .
Case Studies
- Inhibition of NLRP3 Inflammasome : A study explored the inhibitory effects of sulfonamide compounds on the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This compound demonstrated significant inhibitory activity without notable cytotoxicity at tested concentrations (10 μM), suggesting its potential as an anti-inflammatory agent .
- Anticancer Efficacy : In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including those derived from colon and lung cancers. The compound's mechanism appears to involve disruption of key metabolic pathways essential for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
